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5-Hydroxymethylcytosine - 1123-95-1

5-Hydroxymethylcytosine

Catalog Number: EVT-302132
CAS Number: 1123-95-1
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Hydroxymethylcytosine (5hmC) is a modified form of cytosine, one of the four main bases found in DNA. [, ] It is an intermediate in the active demethylation pathway, but also plays an independent role in gene regulation. [, ] 5hmC is produced through the enzymatic activity of Ten-Eleven Translocation (TET) proteins, which oxidize the methyl group of 5-methylcytosine (5mC) to 5hmC. [, , ] This modification is prevalent in DNA of embryonic stem cells and in the brain, displaying dynamic features during development and playing a regulatory function in gene expression. [, ]

5-Methylcytosine (5mC)

    Relevance: 5-methylcytosine is the direct precursor of 5-hydroxymethylcytosine in the DNA demethylation pathway. TET enzymes oxidize 5-methylcytosine to form 5-hydroxymethylcytosine. [, , , , , , , , , , , , , , , , , , , ] This conversion is crucial for regulating gene expression and maintaining epigenetic stability. Many studies highlight the dynamic interplay between 5-methylcytosine and 5-hydroxymethylcytosine in various biological contexts, including development, differentiation, and disease states.

5-Formylcytosine (5fC)

    Relevance: 5-formylcytosine is a further oxidation product of 5-hydroxymethylcytosine in the DNA demethylation pathway. [, , , , ] The TET enzymes can further oxidize 5-hydroxymethylcytosine to 5-formylcytosine, which can then be further oxidized to 5-carboxycytosine. Interestingly, one study identified 5-formylcytosine as the best predictor of TET2 mutations in myeloid malignancies. []

5-Carboxylcytosine (5caC)

    Relevance: 5-carboxycytosine is generated from the oxidation of 5-formylcytosine, which itself is an oxidation product of 5-hydroxymethylcytosine, making it a downstream product in the demethylation pathway. [, , , ] These oxidized cytosine bases are believed to be intermediates in the demethylation pathway and may also have unique regulatory roles.

5-Hydroxymethyluracil (5hmU)

    Compound Description: 5-hydroxymethyluracil is an oxidized form of thymine and is hypothesized to be generated, at least in part, by TET enzymes. [, , ]

    Relevance: While structurally similar to 5-hydroxymethylcytosine, 5-hydroxymethyluracil is derived from thymine rather than cytosine. Interestingly, a study found that elevated levels of 5-hydroxymethyluracil in DNA were specifically associated with mutations in the splicing factor SF3B1. [] This finding suggests a potential link between 5-hydroxymethyluracil and splicing regulation.

Glucosyl-5-hydroxymethylcytosine (g5hmC)

    Compound Description: This compound is a glucosylated form of 5-hydroxymethylcytosine found specifically in certain bacteriophages, particularly T-even phages. The addition of glucose to 5-hydroxymethylcytosine is a viral strategy to evade host restriction systems. [, ]

Source and Classification

5-Hydroxymethylcytosine is classified as an epigenetic modification of cytosine, which is one of the four primary nucleobases in DNA. It is generated through the oxidation of 5-methylcytosine by ten-eleven translocation (TET) enzymes, specifically TET1, TET2, and TET3. This modification is significant in epigenetic regulation, influencing gene expression and cellular differentiation .

Synthesis Analysis

The synthesis of 5-hydroxymethylcytosine can be achieved through several methods. A notable approach involves the use of 2-deoxyuridine as a starting material. The synthesis process typically includes:

  1. Protection of Functional Groups: The hydroxyl groups are protected using appropriate protecting groups to prevent unwanted reactions during subsequent steps.
  2. Hydroxymethylation: The introduction of the hydroxymethyl group is accomplished via oxidation reactions facilitated by TET enzymes or through chemical methods.
  3. Deprotection: After the desired modifications are made, protecting groups are removed to yield the final product.
Molecular Structure Analysis

5-Hydroxymethylcytosine has a molecular formula of C10_{10}H12_{12}N3_{3}O4_{4} and features a hydroxymethyl group (-CH2_2OH) attached to the carbon at the fifth position of the pyrimidine ring. The structural characteristics include:

  • Pyrimidine Ring: A six-membered ring containing nitrogen atoms at positions 1 and 3.
  • Hydroxymethyl Group: This group significantly alters the hydrogen bonding patterns and steric properties compared to unmodified cytosine.

The presence of this hydroxymethyl group enhances the stability of DNA structures and influences interactions with proteins involved in transcriptional regulation .

Chemical Reactions Analysis

5-Hydroxymethylcytosine participates in various chemical reactions that are pivotal for its biological functions:

  1. Glycosylation Reactions: It can be glycosylated using modified uridine diphosphoglucose in the presence of glucosyltransferase enzymes, allowing for differentiation from other cytosine derivatives like 5-methylcytosine .
  2. Oxidation Reactions: Further oxidation can convert 5-hydroxymethylcytosine into 5-formylcytosine or 5-carboxylcytosine, which are also important in epigenetic regulation .
  3. Base Conversion Techniques: Various base-conversion chemistries are employed to differentiate between unmodified cytosines and their modified forms during DNA analysis.
Mechanism of Action

The mechanism by which 5-hydroxymethylcytosine exerts its effects primarily revolves around its role in gene regulation:

  • Transcriptional Regulation: The presence of 5-hydroxymethylcytosine within promoter regions is associated with active gene expression, contrasting with the repressive effects typically linked to 5-methylcytosine.
  • Interaction with Proteins: This modification can influence the binding affinity of transcription factors and other regulatory proteins, thereby modulating gene expression patterns .
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxymethylcytosine include:

  • Melting Point: The melting temperature varies depending on its incorporation into DNA sequences but generally indicates stability against thermal denaturation.
  • Solubility: It is soluble in water and common organic solvents, facilitating its use in biochemical assays.
  • Stability: The compound is relatively stable under physiological conditions but can undergo further oxidation or deamination under specific circumstances.
Applications

5-Hydroxymethylcytosine has several significant applications in scientific research:

  1. Epigenetic Studies: It serves as a marker for active transcriptional states in genomic studies aimed at understanding gene regulation mechanisms.
  2. Disease Research: Alterations in levels of 5-hydroxymethylcytosine have been implicated in various diseases, including cancer, making it a target for diagnostic and therapeutic strategies .
  3. Synthetic Biology: Its incorporation into synthetic oligonucleotides allows researchers to study its effects on DNA stability and protein interactions.
Introduction to 5-Hydroxymethylcytosine

Historical Discovery and Recognition as the "Sixth DNA Base"

The identification of 5-hydroxymethylcytosine (5hmC) dates to 1952, when it was first detected in the DNA of bacteriophages T2, T4, and T6 as a viral defense mechanism against bacterial restriction enzymes [6] [8]. For decades, 5hmC was considered a curiosity exclusive to viruses. This perception shifted dramatically in 2009, when two landmark studies independently rediscovered 5hmC in mammalian DNA. Kriaucionis and Heintz identified 5hmC in Purkinje neurons and mouse brain tissue, while Tahiliani et al. demonstrated that the Ten-Eleven Translocation 1 (TET1) enzyme catalyzes 5-methylcytosine (5mC) oxidation to 5hmC in mammalian cells [3] [8]. This dual revelation established 5hmC as an endogenous epigenetic mark, earning it the designation "the sixth DNA base." Its abundance—constituting up to 1% of total cytosines in the human brain—and stability suggested biological significance beyond a transient demethylation intermediate [5] [8]. The discovery of TET enzymes (TET1-3) as 5mC dioxygenases provided the molecular mechanism for 5hmC generation, revolutionizing the understanding of DNA demethylation dynamics and epigenetic regulation [3] [10].

Chemical Structure and Epigenetic Significance

5hmC is a pyrimidine derivative formed by the enzymatic oxidation of 5mC, where a hydroxyl group (-OH) replaces the hydrogen atom at the fifth carbon of cytosine (Chemical name: 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one; Formula: C₅H₇N₃O₂) [8]. Unlike 5mC, which is associated with transcriptional repression, 5hmC exhibits a distinct genomic distribution and functional profile:

  • Generation and Demethylation Pathway: TET enzymes iteratively oxidize 5mC to 5hmC, then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC). The latter intermediates are excised by thymine DNA glycosylase (TDG) and repaired via base excision repair (BER), leading to unmodified cytosine—a process termed "active DNA demethylation" [3] [10].
  • Detection Challenges: Conventional bisulfite sequencing cannot distinguish 5mC from 5hmC, as both resist deamination. This limitation spurred advanced methodologies:
  • TET-Assisted Bisulfite Sequencing (TAB-seq): Protects 5hmC via glucosylation prior to TET oxidation and bisulfite treatment, enabling single-base resolution mapping [4] [8].
  • Oxidative Bisulfite Sequencing (oxBS-seq): Chemically oxidizes 5hmC to 5fC, which converts to uracil during bisulfite treatment [4].
  • Genomic Distribution and Functions:
    Genomic Feature5mC Enrichment5hmC EnrichmentFunctional Implication
    CpG Islands (CGI)DepletedStrongly depletedProtection from silencing
    Gene BodiesHighVery highTranscription elongation
    Active EnhancersLowModerateRegulatory element modulation
    Poised EnhancersVariableHighEpigenetic priming
    Transcription Start Sites (TSS)HighLowPrevention of promoter silencing
    Table 1: Comparative genomic distribution of 5mC and 5hmC based on placental and brain methylome studies [1] [5].5hmC is enriched in gene bodies of actively transcribed genes, where it correlates positively with RNA abundance (e.g., 75.4% of expression quantitative trait hydroxymethylation (eQTHM) loci show positive correlation) [1]. It also peaks at exon-intron boundaries, suggesting roles in alternative splicing [5]. In enhancers, 5hmC marks poised states (H3K4me1-only) rather than active states (H3K4me1/H3K27ac), indicating involvement in regulatory element plasticity [5] [10].

Evolutionary Conservation Across Species

5hmC exhibits both conserved and divergent evolutionary roles across taxa, reflecting adaptation to species-specific regulatory needs:

  • Mammals: In humans and rhesus macaques, 5hmC is abundant in brain tissue and shows conserved enrichment in gene bodies and 3' UTRs. However, 5,516 differentially methylated and 4,070 differentially hydroxymethylated loci distinguish the species, with human-specific 5hmC changes occurring in genes like RELN (neurodevelopment) and GNAS (cognition) [9]. This suggests co-option for higher cognitive functions.
  • Developmental Dynamics: Human oocytes exhibit uniquely high 5hmC levels (5.75%) compared to mice, acquired during oocyte growth via de novo hydroxymethylation. This 5hmC persists post-fertilization until the 8-cell stage, regulating genes like OTX2 for lineage specification [7]. Paternal genomes also undergo rapid 5hmC accumulation post-fertilization, though patterns differ from mice [7].
  • Non-Mammalian Systems:
  • Bacteriophages: T4 phage uses 5hmC exclusively, with glucosylation (g5hmC) to evade bacterial restriction enzymes (e.g., PvuRts1I) [6] [8].
  • Bacteria: Enzymes like AbaSI (from Acinetobacter) evolved to cleave 5hmC/g5hmC-containing DNA as a defense mechanism [6].
  • Insects: Drosophila and C. elegans lack detectable 5mC/5hmC, while honeybees show sparse, exon-enriched 5hmC linked to caste differentiation [9] [10].
Organism5hmC AbundanceKey FunctionsEvolutionary Adaptation
Human BrainHigh (0.1–1%)Neuronal plasticity, cognitionExpansion in gene regulatory networks
Mouse BrainHigh (0.1–0.7%)Memory formationSimilar to human, but lower in oocytes
T4 BacteriophageVery highEvasion of host restriction enzymesSurvival in bacterial hosts
HoneybeeLow/SparseCaste specificationGene body-specific regulation
C. elegansAbsentN/AReliance on other epigenetic mechanisms

Table 2: Evolutionary conservation and divergence of 5hmC functions [6] [7] [9].

The persistence of 5hmC in vertebrates and its absence in select invertebrates underscores its role in evolving complex gene regulation, particularly in neural and developmental contexts. Species-specific 5hmC landscapes highlight its contribution to evolutionary innovations, such as human brain development and phage-host interactions [9] [10].

Properties

CAS Number

1123-95-1

Product Name

5-Hydroxymethylcytosine

IUPAC Name

6-amino-5-(hydroxymethyl)-1H-pyrimidin-2-one

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10)

InChI Key

RYVNIFSIEDRLSJ-UHFFFAOYSA-N

SMILES

C1=NC(=O)NC(=C1CO)N

Synonyms

6-Amino-5-(hydroxymethyl)-2(1H)-pyrimidinone;_x000B_4-Amino-5-(hydroxymethyl)-2(1H)-pyrimidinone; 5-(Hydroxymethyl)-cytosine; 4-Amino-2-hydroxy-5-pyrimidinemethanol; 5-(Oxymethyl)cytosine; Demethylbacimethrin; NSC 27368

Canonical SMILES

C1=NC(=O)NC(=C1CO)N

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